Vincristine-d3sulfate
Description
The compound methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid is a highly complex polycyclic alkaloid derivative. Key structural features include:
- Stereochemistry: Multiple stereocenters (1S,9R,11R,12S,19R) critical for biological activity .
- Functional Groups: A trideuterioacetyloxy group at C11, formyl at C8, hydroxyl at C10, and methoxy groups at C5 and C13 .
- Salt Form: Sulfuric acid counterion enhances solubility and bioavailability compared to free bases .
- Molecular Weight: Estimated >900 g/mol based on analogues (e.g., C46H56N4O10 in has a molecular weight of ~923.05 g/mol) .
Properties
Molecular Formula |
C46H58N4O14S |
|---|---|
Molecular Weight |
926.1 g/mol |
IUPAC Name |
methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43+,44+,45+,46?;/m1./s1/i3D3; |
InChI Key |
AQTQHPDCURKLKT-REHGKODJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1[C@]2(C=CCN3[C@@H]2[C@@]4(CC3)[C@H](C1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain the stringent conditions required for each step. The use of high-purity reagents and solvents is crucial to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Differences
Pharmacokinetic and Metabolic Profiles
- Metabolism: The target compound’s trideuterioacetyl group reduces susceptibility to esterase hydrolysis, prolonging half-life compared to non-deuterated analogues (e.g., ’s compound undergoes moderate ester hydrolysis) . CYP3A4-mediated oxidative demethylation is likely a major metabolic pathway, similar to vinca alkaloids .
- Solubility : Sulfuric acid salt improves aqueous solubility, unlike free-base forms of related compounds .
Biological Activity
The compound methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate; sulfuric acid is a complex alkaloid with significant biological activity. Its structural complexity suggests a diverse array of potential interactions within biological systems.
Basic Information
| Property | Description |
|---|---|
| Molecular Formula | C₄₆H₅₈N₄O₉ |
| Molecular Weight | 778.946 g/mol |
| CAS Number | 71486-22-1 |
| IUPAC Name | Methyl (1S,9R,...; sulfuric acid) |
Structural Features
The compound's intricate structure includes multiple rings and functional groups that may contribute to its biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- Cytotoxicity : The compound has shown significant cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor for several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and detoxification.
- Receptor Binding : The compound binds to multiple receptors including estrogen and androgen receptors, indicating potential hormonal activity.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Cancer Cell Lines : A study demonstrated that the compound induced apoptosis in breast cancer cells by activating caspase pathways .
- P-glycoprotein Interaction : Research indicated that the compound is a substrate and inhibitor of P-glycoprotein, affecting drug transport across cellular membranes .
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound reveal important insights into its pharmacokinetics:
| Property | Value |
|---|---|
| P-glycoprotein Inhibitor | Yes |
| CYP3A4 Substrate | Yes |
| Nephrotoxicity | Moderate |
| Acute Oral Toxicity | III |
These properties suggest that while the compound may be effective therapeutically, it also poses risks for toxicity and interaction with other drugs.
Pharmacological Applications
Given its biological activities and properties:
- Anticancer Therapy : The cytotoxic properties make it a candidate for further development in cancer therapies.
- Hormonal Disorders : Its receptor binding capabilities suggest potential applications in treating hormonal imbalances or cancers sensitive to hormonal changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
